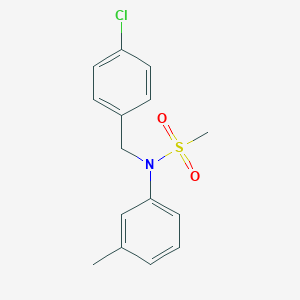
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide, also known as CMMS, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase and sulfonamide hydrolase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. Sulfonamide hydrolase is an enzyme that is involved in the metabolism of sulfonamide drugs. By inhibiting these enzymes, this compound can affect biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can affect the regulation of pH in the body, which can have implications for diseases such as glaucoma, epilepsy, and osteoporosis. Inhibition of sulfonamide hydrolase can affect the metabolism of sulfonamide drugs, which can have implications for drug interactions and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the effects of inhibiting specific enzymes on biochemical and physiological processes. However, a limitation of using this compound is its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the effects of this compound on other enzymes and biochemical pathways. Additionally, the potential use of this compound in the treatment of different diseases such as cancer and neurological disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in various scientific research applications. It can be synthesized using different methods and has a mechanism of action that affects biochemical and physiological processes. This compound has potential therapeutic effects on different diseases and has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Its specificity for certain enzymes allows researchers to study the effects of inhibiting specific enzymes on biochemical and physiological processes. However, its potential toxicity and the need for careful handling are limitations that need to be considered. The future directions for the use of this compound in scientific research include the development of new drugs and the study of the effects of this compound on other enzymes and biochemical pathways.
Métodos De Síntesis
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide can be synthesized using different methods. One of the methods involves the reaction of 4-chlorobenzyl chloride with 3-methylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-chlorobenzylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been used in various scientific research applications such as in the development of new drugs. It has been found to have potential therapeutic effects on different diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have a neuroprotective effect in a rat model of Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-4-3-5-15(10-12)17(20(2,18)19)11-13-6-8-14(16)9-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWJNKNPHSHBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
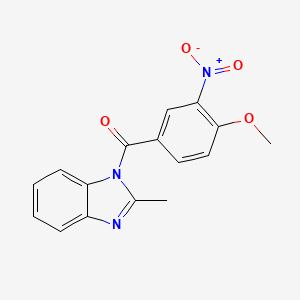
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)
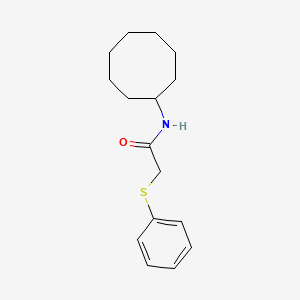
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)
![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)
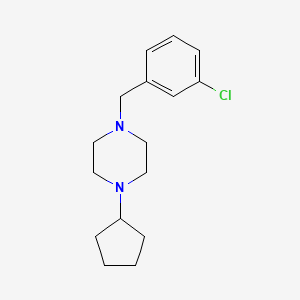
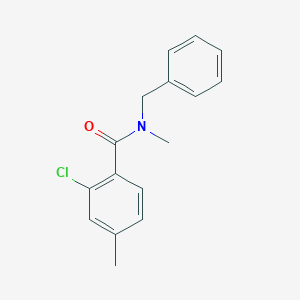
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)